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molecular formula C10H7ClN2O B8616754 4-Chloroquinoline-2-carboxamide CAS No. 4203-20-7

4-Chloroquinoline-2-carboxamide

Cat. No. B8616754
M. Wt: 206.63 g/mol
InChI Key: VLECVPCRPFVRFJ-UHFFFAOYSA-N
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Patent
US07074794B2

Procedure details

Bromine (2.32 mL) was dissolved in 5% aqueous potassium hydroxide solution (190 mL), and a solution of 4-chloroquinoline-2-carboxamide [product of Example 262 (1), 9.80 g] in tetrahydrofuran (190 mL) was dropwise added thereto. The mixture was stirred at room temperature for 30 min, and the mixture was stirred at 80° C. for 1 hr with heating. The reaction mixture was filtrated and the filtrate was added to water. The mixture was extracted with chloroform, and the extract was washed with brine and concentrated under reduced pressure. The residue was purified by silica gel chromatography to give 2-amino-4-chloroquinoline (1.98 g) as a pale-yellow solid.
Quantity
2.32 mL
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrBr.[Cl:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[C:6](C(N)=O)[CH:5]=1.Cl.Cl.Cl.COC(C1C=C(N2CCN([C@@H]3CN[C@H](C(N4CCSC4)=O)C3)CC2)C2C(=CC=CC=2)[N:25]=1)=O>[OH-].[K+].O1CCCC1>[NH2:25][C:6]1[CH:5]=[C:4]([Cl:3])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=1 |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
2.32 mL
Type
reactant
Smiles
BrBr
Name
Quantity
190 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
ClC1=CC(=NC2=CC=CC=C12)C(=O)N
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.Cl.COC(=O)C1=NC2=CC=CC=C2C(=C1)N1CCN(CC1)[C@H]1C[C@H](NC1)C(=O)N1CSCC1
Name
Quantity
190 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
ADDITION
Type
ADDITION
Details
the filtrate was added to water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
WASH
Type
WASH
Details
the extract was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC2=CC=CC=C2C(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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